1-(4-((3-(Pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- Imatinib is a frontline therapy for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). It selectively inhibits tyrosine kinases, particularly the BCR-ABL fusion protein in CML cells, leading to disease remission .
- Beyond leukemia, Imatinib has shown promise in treating other cancers, including acute lymphoblastic leukemia (ALL), myeloproliferative neoplasms (MPNs), and dermatofibrosarcoma protuberans (DFSP). Its ability to specifically target oncogenic kinases makes it an attractive option .
- Imatinib has been explored as a potential modulator of RXRα, a nuclear receptor involved in cancer development. Abnormal RXRα expression contributes to cancer progression, and Imatinib’s effects on this receptor are being investigated .
- Imatinib inhibits the c-KIT receptor tyrosine kinase, which is crucial for GISTs. By blocking c-KIT signaling, it suppresses tumor growth and prolongs patient survival .
- Research suggests that Imatinib may mitigate fibrotic conditions, such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis. It targets fibroblast activation and collagen deposition, potentially improving lung function .
- Imatinib’s kinase inhibition extends beyond cancer. It has been investigated for its effects on platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor (VEGFR), and ABL-related gene (ARG) kinases in various diseases .
Leukemia Treatment
Targeted Cancer Therapy
Retinoid X Receptor Alpha (RXRα) Modulation
Inhibition of c-KIT Kinase
Fibrotic Disorders
Other Kinase-Driven Diseases
Propiedades
IUPAC Name |
1-[4-[3-(pyrimidin-2-ylamino)azetidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-11(20)12-3-5-14(6-4-12)23(21,22)19-9-13(10-19)18-15-16-7-2-8-17-15/h2-8,13H,9-10H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZJXFLZFJDJPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-(Pyrimidin-2-ylamino)azetidin-1-yl)sulfonyl)phenyl)ethanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.